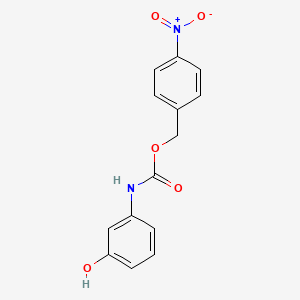
(4-Nitrophenyl)methyl (3-hydroxyphenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Nitrophenyl)methyl (3-hydroxyphenyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a nitrophenyl group and a hydroxyphenyl group connected through a carbamate linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl (3-hydroxyphenyl)carbamate typically involves the reaction of (4-nitrophenyl)methyl chloroformate with 3-hydroxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(4-Nitrophenyl)methyl (3-hydroxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The carbamate linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and alcohols can react with the carbamate group.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学研究应用
(4-Nitrophenyl)methyl (3-hydroxyphenyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of (4-Nitrophenyl)methyl (3-hydroxyphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitrophenyl and hydroxyphenyl groups contribute to the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme-mediated reactions and disruption of cellular processes.
相似化合物的比较
Similar Compounds
- (4-Nitrophenyl)methyl (2-hydroxyphenyl)carbamate
- (4-Nitrophenyl)methyl (4-hydroxyphenyl)carbamate
- (3-Nitrophenyl)methyl (3-hydroxyphenyl)carbamate
Uniqueness
(4-Nitrophenyl)methyl (3-hydroxyphenyl)carbamate is unique due to the specific positioning of the nitro and hydroxy groups, which influence its chemical reactivity and biological activity. The presence of both electron-withdrawing and electron-donating groups in the molecule contributes to its distinct properties compared to similar compounds.
属性
CAS 编号 |
84165-74-2 |
|---|---|
分子式 |
C14H12N2O5 |
分子量 |
288.25 g/mol |
IUPAC 名称 |
(4-nitrophenyl)methyl N-(3-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C14H12N2O5/c17-13-3-1-2-11(8-13)15-14(18)21-9-10-4-6-12(7-5-10)16(19)20/h1-8,17H,9H2,(H,15,18) |
InChI 键 |
JKMCJHNJQZOTNM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)O)NC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-oxido-propyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14412210.png)
![Ethyl {1-[2-(acetyloxy)ethyl]-4-bromo-1H-pyrrol-2-yl}acetate](/img/structure/B14412221.png)
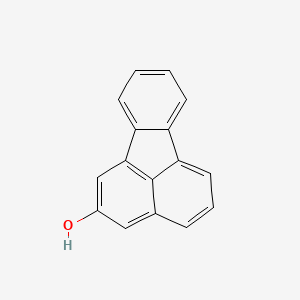
![N-Ethyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14412223.png)
![2-[2-(Cyclopent-1-en-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14412232.png)
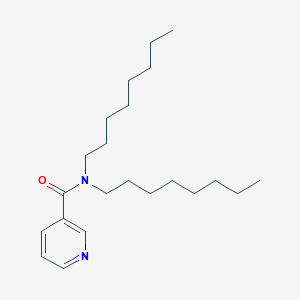
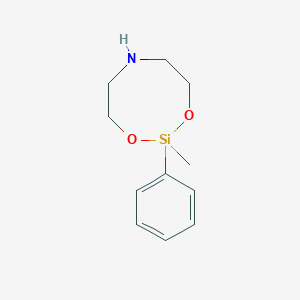
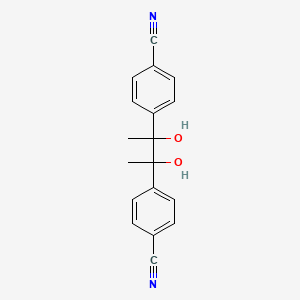

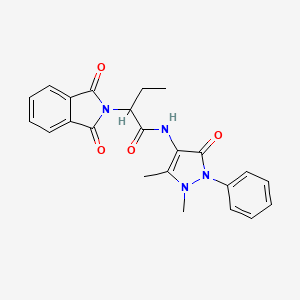
![2-[2,7-bis(2-ethyl-6-methylanilino)xanthen-10-ium-9-yl]benzoate](/img/structure/B14412276.png)
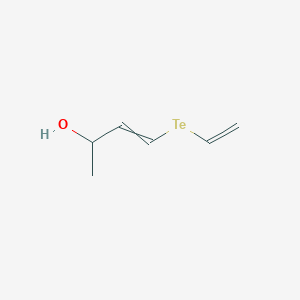
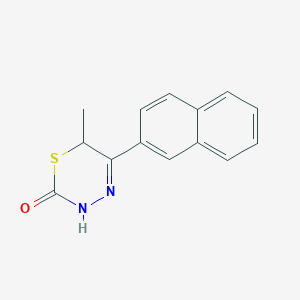
![Diethyl [1-(oxo-lambda~4~-sulfanylidene)-2-(2,4,6-trimethylphenyl)ethyl]phosphonate](/img/structure/B14412289.png)
